molecular formula C19H15NO3 B6326719 5-(2-Benzyloxyphenyl)nicotinic acid, 95% CAS No. 893740-64-2

5-(2-Benzyloxyphenyl)nicotinic acid, 95%

Cat. No. B6326719
CAS RN: 893740-64-2
M. Wt: 305.3 g/mol
InChI Key: BUVVHCWLYGHIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Benzyloxyphenyl)nicotinic acid (5-BPN) is an important organic compound used in various scientific research applications. It is a derivative of nicotinic acid and is widely used in biochemical and physiological experiments. It is typically sold in 95% pure form and can be synthesized in a laboratory setting.

Scientific Research Applications

5-(2-Benzyloxyphenyl)nicotinic acid, 95% is widely used in scientific research applications due to its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It is also used to study the effects of nicotinic acid derivatives on various physiological processes, such as blood pressure regulation, lipid metabolism, and inflammation. In addition, 5-(2-Benzyloxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotine on the central nervous system.

Mechanism of Action

5-(2-Benzyloxyphenyl)nicotinic acid, 95% works by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various neurological processes, such as learning and memory. By inhibiting the enzyme, 5-(2-Benzyloxyphenyl)nicotinic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
5-(2-Benzyloxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure and improve lipid metabolism. It has also been shown to reduce inflammation and to have neuroprotective effects. In addition, it has been shown to increase the production of dopamine, which is involved in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Benzyloxyphenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. In addition, it is typically sold in 95% pure form, which makes it ideal for use in experiments. However, there are some limitations to using 5-(2-Benzyloxyphenyl)nicotinic acid, 95% in experiments. For example, it can be toxic if ingested in large doses and can cause side effects such as nausea and dizziness.

Future Directions

There are a number of potential future directions for 5-(2-Benzyloxyphenyl)nicotinic acid, 95% research. For example, further research could be conducted to explore the effects of 5-(2-Benzyloxyphenyl)nicotinic acid, 95% on the cardiovascular system. Additionally, research could be conducted to explore the potential therapeutic applications of 5-(2-Benzyloxyphenyl)nicotinic acid, 95%, such as its use in the treatment of neurological disorders. Finally, research could be conducted to explore the potential of 5-(2-Benzyloxyphenyl)nicotinic acid, 95% as a drug delivery system for other drugs.

Synthesis Methods

5-(2-Benzyloxyphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-benzyloxyphenol and sodium nitrite in the presence of acetic acid, which results in the formation of 5-nitro-2-benzyloxyphenol. The second step involves the reduction of 5-nitro-2-benzyloxyphenol using sodium borohydride, which yields 5-(2-benzyloxyphenyl)nicotinic acid. The reaction is usually carried out in an aqueous solution and the final product is typically 95% pure.

properties

IUPAC Name

5-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)16-10-15(11-20-12-16)17-8-4-5-9-18(17)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVVHCWLYGHIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602520
Record name 5-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893740-64-2
Record name 5-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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